Inhibidor de la traducción de HIF-2a

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Terapia contra el cáncer

Los inhibidores de HIF-2a han mostrado una promesa significativa en la terapia contra el cáncer, particularmente para tumores caracterizados por hipoxia, como el carcinoma de células renales (CCR). Estos inhibidores se dirigen al factor inducible por hipoxia 2 alfa (HIF-2α), que juega un papel crucial en el crecimiento y la supervivencia tumoral en condiciones de bajo oxígeno. Al inhibir HIF-2α, estos compuestos pueden reducir la proliferación tumoral, la angiogénesis y la metástasis . Los ensayos clínicos han demostrado la eficacia de los inhibidores de HIF-2a en el tratamiento del CCR de células claras, lo que los convierte en una valiosa adición al arsenal oncológico .

Tumores neuroendocrinos

Los tumores neuroendocrinos, incluidos los feocromocitomas y los paragangliomas, a menudo presentan mutaciones que conducen a la estabilización de HIF-2α. Los inhibidores de HIF-2a pueden dirigirse eficazmente a estos tumores al interrumpir la vía de señalización de la hipoxia, inhibiendo así el crecimiento y la progresión tumoral . Esta aplicación es particularmente relevante para pacientes con enfermedad de von Hippel–Lindau (VHL), que son propensos a desarrollar estos tumores debido a mutaciones en el gen VHL .

Enfermedades cardiovasculares

La investigación ha indicado que HIF-2α desempeña un papel en la fisiopatología de diversas enfermedades cardiovasculares, incluida la hipertensión pulmonar y la insuficiencia cardíaca. Al modular la actividad de HIF-2α, estos inhibidores pueden potencialmente aliviar los síntomas y mejorar los resultados en pacientes con estas afecciones . La capacidad de regular la homeostasis del oxígeno y la remodelación vascular hace que los inhibidores de HIF-2a sean una opción terapéutica prometedora para las enfermedades cardiovasculares.

Enfermedad renal crónica

La enfermedad renal crónica (ERC) a menudo se asocia con hipoxia y la sobreexpresión de HIF-2α. Inhibir HIF-2α puede ayudar a mitigar la progresión de la ERC al reducir la fibrosis y la inflamación en los riñones . Este enfoque terapéutico tiene como objetivo preservar la función renal y retrasar la necesidad de diálisis o trasplante.

Retinopatía diabética

La retinopatía diabética es una complicación común de la diabetes, caracterizada por un crecimiento anormal de vasos sanguíneos en la retina debido a la hipoxia. Los inhibidores de HIF-2a pueden potencialmente prevenir o reducir esta angiogénesis patológica al dirigirse a la vía de señalización de la hipoxia . Esta aplicación podría conducir a nuevos tratamientos que preservan la visión en pacientes diabéticos.

Enfermedades inflamatorias

HIF-2α está implicado en la regulación de las respuestas inflamatorias. Inhibir HIF-2α puede modular la respuesta inmune y reducir la inflamación en diversas afecciones, como la artritis reumatoide y la enfermedad inflamatoria intestinal . Este efecto antiinflamatorio hace que los inhibidores de HIF-2a sean una posible opción terapéutica para el tratamiento de enfermedades inflamatorias crónicas.

Fibrosis

Las enfermedades fibrosas, como la fibrosis hepática y la fibrosis pulmonar, implican la acumulación excesiva de componentes de la matriz extracelular, a menudo impulsada por la hipoxia y la activación de HIF-2α. Los inhibidores de HIF-2a pueden ayudar a reducir la fibrosis al dirigirse a las vías de señalización de la hipoxia subyacentes . Este enfoque tiene como objetivo prevenir el daño orgánico y mejorar los resultados de los pacientes en condiciones fibrosas.

Cicatrización de heridas

HIF-2α desempeña un papel en el proceso de cicatrización de heridas al regular la angiogénesis y la reparación tisular en condiciones hipóxicas. Los inhibidores de HIF-2a pueden potencialmente mejorar la cicatrización de heridas al optimizar el equilibrio entre la angiogénesis inducida por la hipoxia y la remodelación tisular. Esta aplicación es particularmente relevante para las heridas crónicas y las úlceras diabéticas, donde la cicatrización deteriorada es un importante desafío clínico.

Estas diversas aplicaciones ponen de manifiesto el potencial de los inhibidores de HIF-2a en diversos campos de la investigación médica y la terapia. Cada aplicación aprovecha la capacidad única de estos compuestos para modular las vías de señalización de la hipoxia, ofreciendo nuevas vías para el tratamiento y mejorando los resultados de los pacientes.

Endocrine Reviews Arcus Biosciences Nature Springer Thermo Fisher Scientific Endocrine Reviews Nature : Springer

Mecanismo De Acción

Target of Action

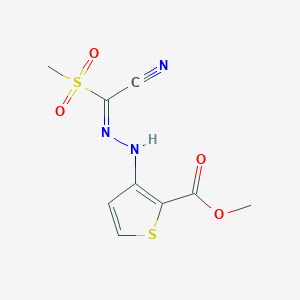

The primary target of the HIF-2α translation inhibitor, also known as HIF-2|A-IN-4, HIF-2alpha-IN-4, or methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate, is the Hypoxia-Inducible Factor 2 alpha (HIF-2α) . HIF-2α is a transcription factor that plays a crucial role in the cellular response to low oxygen levels, orchestrating a metabolic switch that allows cells to survive in this environment .

Mode of Action

The HIF-2α translation inhibitor suppresses the translation of cellular HIF-2α message by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This action inhibits the production of HIF-2α protein, thereby reducing the cellular response to hypoxia .

Biochemical Pathways

The inhibition of HIF-2α affects several biochemical pathways. HIF-2α regulates the expression of genes involved in adjusting mechanisms to hypoxia such as angiogenesis or apoptosis as well as tumor growth, invasion, and metastasis . By inhibiting HIF-2α, the compound disrupts these pathways, potentially slowing tumor growth and progression .

Pharmacokinetics

It is known that the solubility of the compound can impact its bioavailability . Improving the solubility and formulation parameters of the compound could potentially enhance its pharmacokinetics .

Result of Action

The inhibition of HIF-2α results in a decrease in the expression of HIF-2α target genes in tumor cells . This can lead to a reduction in tumor cell growth, migration, invasion, and lipid metabolism . Moreover, the compound has been shown to induce complete stasis or regression in clear cell renal cell carcinoma (ccRCC) xenografts .

Action Environment

The action of the HIF-2α translation inhibitor is influenced by the hypoxic microenvironment of the cells . Hypoxia, or low oxygen levels, can activate the HIF pathway, leading to the stabilization of HIF proteins . Therefore, the efficacy of the inhibitor may be influenced by the degree of hypoxia in the tumor microenvironment .

Análisis Bioquímico

Biochemical Properties

The HIF-2a translation inhibitor interacts with the HIF-2α protein, a key player in the body’s response to low oxygen levels . It decreases both constitutive and hypoxia-induced HIF-2α protein expression . This inhibitor links the 5’UTR iron-responsive element to oxygen sensing, thereby playing a crucial role in the body’s adaptive response to hypoxia .

Cellular Effects

The HIF-2a translation inhibitor has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . By inhibiting the translation of HIF-2α, it can reduce the expression of HIF-2α target genes, including those involved in angiogenesis and metabolic reprogramming .

Molecular Mechanism

The HIF-2a translation inhibitor exerts its effects at the molecular level by enhancing the binding of Iron-Regulatory Protein 1 (IRP1) to the Iron-Responsive Element (IRE) region at the 5′ UTR of the HIF-2α mRNA . This interaction suppresses the translation of cellular HIF-2α message, thereby reducing the cellular protein levels of HIF-2α and its target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the HIF-2a translation inhibitor change over time. The inhibitor is stable under normal conditions, but its effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of the HIF-2a translation inhibitor vary with different dosages in animal models. While low doses can effectively inhibit HIF-2α translation and reduce the expression of HIF-2α target genes, high doses may lead to toxic or adverse effects .

Metabolic Pathways

The HIF-2a translation inhibitor is involved in the hypoxia signaling pathway, a metabolic pathway that responds to reduced oxygen levels in the body . It interacts with enzymes such as prolyl hydroxylase (PHD), which is responsible for the hydroxylation and subsequent degradation of HIF-2α .

Transport and Distribution

The HIF-2a translation inhibitor is distributed within cells and tissues where it exerts its effects. Its localization and accumulation within cells are likely influenced by various factors, including its chemical properties and the specific characteristics of the cells and tissues .

Subcellular Localization

Given its role in inhibiting HIF-2α translation, it is likely that it localizes to the cytoplasm where protein synthesis occurs .

Propiedades

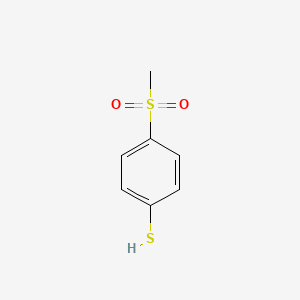

IUPAC Name |

methyl 3-[(2E)-2-[cyano(methylsulfonyl)methylidene]hydrazinyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4S2/c1-16-9(13)8-6(3-4-17-8)11-12-7(5-10)18(2,14)15/h3-4,11H,1-2H3/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGAPDPPVHJYGJ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NN=C(C#N)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=C(C=CS1)N/N=C(\C#N)/S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Benzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2469690.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2469693.png)

![5-Methoxy-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2469695.png)

![7-(2-chlorophenyl)-5-methyl-N-(pyridin-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2469696.png)

![1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine](/img/structure/B2469700.png)

![5,8-Dioxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2469706.png)

![5-[(2-Methylpropan-2-yl)oxy]-1-oxaspiro[2.3]hexane](/img/structure/B2469707.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propionamide](/img/structure/B2469709.png)

![2-(2,4-dichlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2469711.png)